molecular formula C21H25N5O3S B3016231 2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide CAS No. 852170-92-4

2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B3016231
CAS RN: 852170-92-4
M. Wt: 427.52
InChI Key: SQBWACSLIAWUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Synthesis of Novel Compounds : Research has focused on synthesizing novel heterocyclic compounds derived from similar complex molecules. These synthesized compounds have applications in developing new pharmacological agents with anti-inflammatory, analgesic, and antimicrobial activities (Abu‐Hashem et al., 2020), (Hossan et al., 2012).

Antimicrobial Activity : Some research has been dedicated to synthesizing pyrimidine and oxazinone derivatives, showing good antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Hossan et al., 2012).

Analgesic and Anti-inflammatory Properties : Compounds synthesized from similar chemical structures have been evaluated for their cyclooxygenase inhibition, showcasing significant analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Neuroinflammation Imaging : Pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the queried compound, have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). This is relevant in neuroinflammation imaging, where certain compounds showed potential as PET radiotracers for early biomarker detection of neuroinflammatory processes (Damont et al., 2015).

Anticonvulsant Agents : Some derivatives have been synthesized aiming at potential anticonvulsant agents, highlighting the versatility of these compounds in exploring therapeutic avenues (Severina et al., 2020).

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-6-7-15-23-18-17(20(28)26(5)21(29)25(18)4)19(24-15)30-11-16(27)22-14-10-12(2)8-9-13(14)3/h8-10H,6-7,11H2,1-5H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBWACSLIAWUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=N1)SCC(=O)NC3=C(C=CC(=C3)C)C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide

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